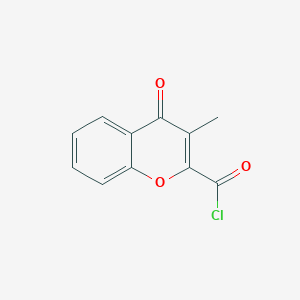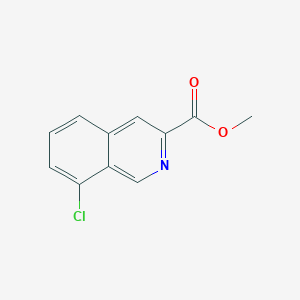
2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C₁₃H₁₁ClO. It is an aromatic ketone, characterized by the presence of a chlorine atom and a methyl group attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone typically involves the chlorination of 1-(7-methylnaphthalen-1-yl)ethanone. The process can be carried out using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is usually performed under controlled conditions to ensure the selective chlorination of the ethanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH₃) under basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., 2-hydroxy-1-(7-methylnaphthalen-1-yl)ethanone).
Reduction: 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanol.
Oxidation: 2-Chloro-1-(7-carboxynaphthalen-1-yl)ethanone.
Scientific Research Applications
2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(naphthalen-2-yl)ethanone: Similar structure but with the chlorine atom attached to a different position on the naphthalene ring.
1-(7-Methylnaphthalen-1-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: Contains a different aromatic system and additional functional groups.
Uniqueness
2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the naphthalene ring allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
343778-44-9 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-1-(7-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-10-3-2-4-11(12(10)7-9)13(15)8-14/h2-7H,8H2,1H3 |
InChI Key |
XWMUBHLBGYZKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)CCl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
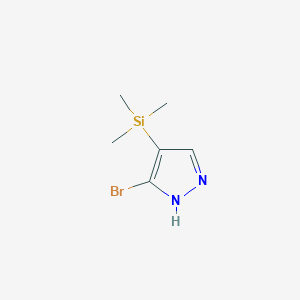


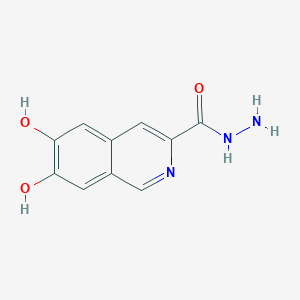

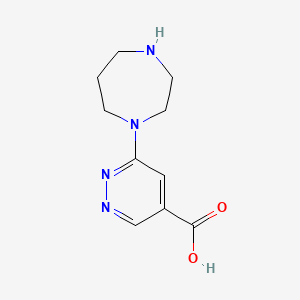


![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
